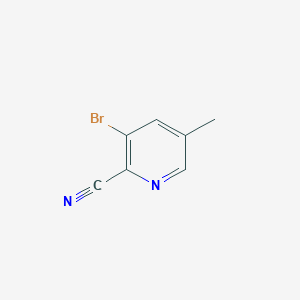
3-Bromo-5-methylpicolinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of brominated heterocycles is a topic of interest due to their utility as intermediates in pharmaceutical and agrochemical product development. For instance, the synthesis of 6,11-dihydro-5H-indeno[1,2-c]isoquinolin-5-ones involves a base-promoted condensation reaction of homophthalic anhydride and 2-(bromomethyl)-benzonitrile . This method could potentially be adapted for the synthesis of 3-Bromo-5-methylpicolinonitrile by using appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of 3-Bromo-5-methylpicolinonitrile can be inferred to some extent from the structures of related compounds. For example, the cadmium(II) complexes of 3-hydroxypicolinic acid discussed in one of the papers provide information on the coordination modes of a picolinic acid derivative, which could be relevant when considering the reactivity and binding properties of 3-Bromo-5-methylpicolinonitrile.
Chemical Reactions Analysis
The papers describe various reactions involving brominated heterocycles. For example, the reactions of 3-bromoisothiazole-5-carbonitriles with secondary dialkylamines and the Richter-type cyclization to form 3-alkynyl-4-bromocinnolines showcase the reactivity of brominated compounds in nucleophilic substitution and cyclization reactions. These reactions could be analogous to those that 3-Bromo-5-methylpicolinonitrile might undergo.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 3-Bromo-5-methylpicolinonitrile are not directly reported, the properties of similar brominated compounds can provide some context. For example, the synthesis and characterization of cadmium(II) complexes and the preparation of 6-bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline include analyses such as IR, NMR, and MS, which are essential for determining the physical and chemical properties of these compounds. These analytical techniques would likely be applicable to 3-Bromo-5-methylpicolinonitrile as well.
Aplicaciones Científicas De Investigación
Synthesis and Medicinal Chemistry
Intermediate for PI3K/mTOR Inhibitors : The synthesis of complex molecules for pharmaceutical applications often requires intermediates like 3-Bromo-5-methylpicolinonitrile. For example, it serves as a key precursor in the synthesis of PI3K/mTOR inhibitors, which are important for cancer treatment. The optimized synthetic routes for such intermediates enable the production of various therapeutic agents with potential applications in oncology (Fei Lei et al., 2015).
PHD2 Inhibition for Anemia Treatment : The compound has been utilized in the synthesis of inhibitors targeting prolyl hydroxylase domain-containing protein 2 (PHD2), a promising approach for treating anemia. An improved synthesis method for a related compound demonstrates the importance of such intermediates in developing new therapeutic strategies with increased efficiency and yield (Yonghua Lei et al., 2015).
Material Science and Chemistry
Structural Studies and Solid-State Properties : The structural elucidation and solid-state properties of 3-Bromo-5-methylpicolinonitrile derivatives are critical for material science applications. For instance, studies on 3-bromopyridine-2-carbonitrile, a closely related compound, provide insights into intermolecular interactions, such as Br...N contacts and π–π stacking, which are essential for the design of advanced materials and molecular electronics (M. Sharif et al., 2019).
Photodynamic Therapy and Light-Based Applications : The development of photochromic compounds using brominated picolinonitriles, including 3-Bromo-5-methylpicolinonitrile derivatives, shows potential in applications like photodynamic therapy and light-based switches. These compounds can undergo isomerization under light, altering their physical properties, which is useful in creating responsive materials and therapeutic agents (A. Rachford et al., 2006).
Safety And Hazards
The safety information for 3-Bromo-5-methylpicolinonitrile indicates that it is a dangerous compound . The hazard statements include H301, and the precautionary statements include P301+P310 . It is recommended to avoid breathing in the compound and to use personal protective equipment when handling it .
Propiedades
IUPAC Name |
3-bromo-5-methylpyridine-2-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c1-5-2-6(8)7(3-9)10-4-5/h2,4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGKYSFRFMQHMOF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)C#N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70626655 |
Source


|
| Record name | 3-Bromo-5-methylpyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70626655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-methylpicolinonitrile | |
CAS RN |
474824-78-7 |
Source


|
| Record name | 3-Bromo-5-methylpyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70626655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-5-methylpyridine-2-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-4-[(2,2,2-trifluoroethyl)amino]pyrimidine-5-carbonitrile](/img/structure/B1344175.png)


![Methyl 4-hydroxybenzo[b]thiophene-5-carboxylate](/img/structure/B1344184.png)








